3-(Bromomethyl)-2,2-difluoropentane is an organic compound characterized by a bromomethyl group attached to a pentane chain with two fluorine atoms at the second carbon position. Its molecular formula is , and it has a molecular weight of approximately 165.071 g/mol. The compound is notable for its unique structure that incorporates both bromine and fluorine, which can significantly influence its chemical reactivity and physical properties.
Common reagents for these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and potassium permanganate or chromium trioxide for oxidation .
The synthesis of 3-(Bromomethyl)-2,2-difluoropentane typically involves the bromination of 1,1-difluoropentane using bromine in the presence of a radical initiator like azobisisobutyronitrile under UV light. This method allows for effective incorporation of the bromomethyl group into the pentane chain. In industrial settings, continuous flow reactors may be employed to enhance mixing and control reaction conditions for large-scale production .
This compound finds applications across several fields:
Several compounds share structural similarities with 3-(Bromomethyl)-2,2-difluoropentane:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Chloromethyl)-2,2-difluoropentane | Contains chlorine instead of bromine | Chlorine may impart different reactivity |
| 3-(Iodomethyl)-2,2-difluoropentane | Contains iodine instead of bromine | Iodine has larger atomic size affecting bond strength |
| 3-(Bromomethyl)-2,2-dichloropentane | Contains dichlorinated structure | The absence of fluorine alters physical properties significantly |
Uniqueness: The uniqueness of 3-(Bromomethyl)-2,2-difluoropentane lies in its combination of both bromine and fluorine atoms. This combination imparts distinct reactivity and stability compared to its analogs. The fluorine atoms enhance lipophilicity and metabolic stability while the bromine atom provides a reactive site for further chemical modifications .